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molecular formula C12H22O B8668440 2,5,7,7-Tetramethyloct-2-enal CAS No. 113831-56-4

2,5,7,7-Tetramethyloct-2-enal

Cat. No. B8668440
M. Wt: 182.30 g/mol
InChI Key: KJBZCUDWRAGIKG-UHFFFAOYSA-N
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Patent
US04758548

Procedure details

128 g (4 moles) of methanol and 2 g (0.05 mole) of NaOH were initially taken under nitrogen in a reaction flask and were refluxed. A mixture of 142 g (1 mole) of 3,5,5-trimethylhexanal and 116 g (2 moles) of propionaldehyde was added dropwise to this solution in the course of 10 minutes. The resulting reaction mixture was kept at the boil for 1 hour (h) and then brought to pH 4-5 with an 80% strength aqueous acetic acid solution. After washing twice with water, the organic phase was separated off and worked up by fractional distillation. 32 g of unconverted 3,5,5-trimethylhexanal, as light ends, and 113 g of 2,5,7,7-tetramethyl-2-octenal (bp.=108°-111° C./14 mbar) were obtained, corresponding to a selectivity of 81%, based on trimethylhexanal; nD25 =1.4580.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[OH-].[Na+].[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH:15](=[O:18])[CH2:16][CH3:17]>C(O)(=O)C>[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH3:17][C:16](=[CH:8][CH2:7][CH:6]([CH3:5])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:15]=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
CC(CC=O)CC(C)(C)C
Name
Quantity
116 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
ADDITION
Type
ADDITION
Details
was added dropwise to this solution in the course of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
After washing twice with water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
worked up by fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC=O)CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
Name
Type
product
Smiles
CC(C=O)=CCC(CC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04758548

Procedure details

128 g (4 moles) of methanol and 2 g (0.05 mole) of NaOH were initially taken under nitrogen in a reaction flask and were refluxed. A mixture of 142 g (1 mole) of 3,5,5-trimethylhexanal and 116 g (2 moles) of propionaldehyde was added dropwise to this solution in the course of 10 minutes. The resulting reaction mixture was kept at the boil for 1 hour (h) and then brought to pH 4-5 with an 80% strength aqueous acetic acid solution. After washing twice with water, the organic phase was separated off and worked up by fractional distillation. 32 g of unconverted 3,5,5-trimethylhexanal, as light ends, and 113 g of 2,5,7,7-tetramethyl-2-octenal (bp.=108°-111° C./14 mbar) were obtained, corresponding to a selectivity of 81%, based on trimethylhexanal; nD25 =1.4580.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[OH-].[Na+].[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH:15](=[O:18])[CH2:16][CH3:17]>C(O)(=O)C>[CH3:5][CH:6]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH:8]=[O:9].[CH3:17][C:16](=[CH:8][CH2:7][CH:6]([CH3:5])[CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:15]=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
CC(CC=O)CC(C)(C)C
Name
Quantity
116 g
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
ADDITION
Type
ADDITION
Details
was added dropwise to this solution in the course of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
After washing twice with water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
worked up by fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC=O)CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
Name
Type
product
Smiles
CC(C=O)=CCC(CC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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